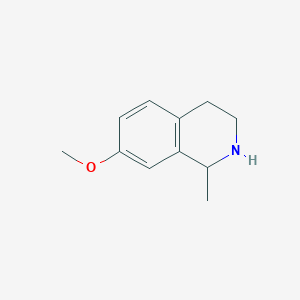

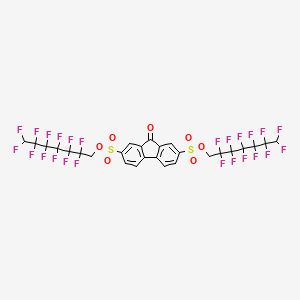

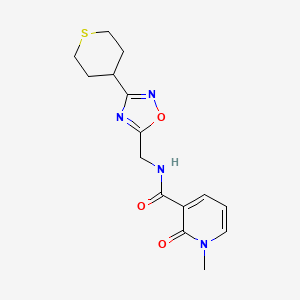

![molecular formula C47H56N10O11 B2452121 N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B2452121.png)

N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BSJ-03-123 is a selective small-molecule degrader known as a proteolysis targeting chimera (PROTAC). It is designed to target and degrade cyclin-dependent kinase 6 (CDK6), a protein involved in cell cycle regulation. This compound is particularly significant in the field of cancer research due to its ability to selectively degrade CDK6, thereby inhibiting the proliferation of cancer cells .

Mechanism of Action

Target of Action

BSJ-03-123, also known as s8815, GTPL10532, or by its chemical name, is a potent and novel small-molecule degrader . It is a PROTAC (Proteolysis Targeting Chimera) connected by ligands for Cereblon and CDK . The primary targets of BSJ-03-123 are CDK4/6 . CDK4/6 are cyclin-dependent kinases that play a crucial role in regulating the cell cycle process .

Mode of Action

BSJ-03-123 interacts with its targets, CDK4/6, through a mechanism of protein degradation by recruiting Cereblon . This interaction results in the degradation of CDK6 . The compound has been shown to have a pronounced anti-proliferative effect in CDK6-dependent AML cell lines by inducing a G1 cell-cycle arrest .

Biochemical Pathways

The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development . Therefore, targeting CDK4/6, as BSJ-03-123 does, has been proposed as a paradigm shift in the anticancer approach .

Pharmacokinetics

It is known that the compound causes dose-dependent degradation of cdk6 with maximum degradation at 05uM in Jurkat cells

Result of Action

The result of BSJ-03-123’s action is a pronounced anti-proliferative effect in CDK6-dependent AML cell lines . This is achieved by inducing a G1 cell-cycle arrest without a measurable increase in apoptosis . This selective degradation of CDK6 leads to the suppression of the pRb proliferation in CDK6 dependent AML cell lines .

Action Environment

It is known that at higher concentrations (1 um), bsj-03-123 seems to inhibit the activity of off-target kinases to a lesser extent . Therefore, the concentration of the compound can influence its selectivity and efficacy .

Biochemical Analysis

Biochemical Properties

BSJ-03-123 is a palbociclib-based selective CDK6 degrader . It interacts with the cyclin-dependent kinase 6 (CDK6) and the E3 ligase CRL4 CRBN . The compound forms a ternary complex with CDK6 and CRBN, leading to the degradation of CDK6 . This interaction is highly selective, recognizing the structural difference between CDK4 and CDK6 .

Cellular Effects

In vitro, BSJ-03-123 induces CRBN-dependent and homolog-selective degradation of CDK6 . It significantly inhibits the proliferation of acute myeloid leukemia (AML) cells by inducing a G1 cell-cycle arrest without a measurable increase in apoptosis . The inhibition may be due to the disruption of additional, kinase activity-independent molecular mechanisms, or due to pharmacologic advantages of degraders, such as catalytic target turnover .

Molecular Mechanism

The molecular mechanism of action of BSJ-03-123 involves the formation of a ternary complex with CDK6 and CRBN, leading to the degradation of CDK6 . This process is dose-dependent and highly selective for CDK6 . The compound also reduces levels of phosphorylation at the S780 site of CDK4/6 .

Temporal Effects in Laboratory Settings

The temporal effects of BSJ-03-123 in laboratory settings have been studied, with the compound showing a dose-dependent degradation of CDK6 . The compound also shows a significant inhibition of AML cell proliferation over time .

Preparation Methods

Synthetic Routes and Reaction Conditions: BSJ-03-123 is synthesized by connecting ligands for Cereblon and CDK6. The synthetic route involves multiple steps, including the formation of a phthalimide-based structure and the incorporation of specific ligands that target CDK6 and Cereblon . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise control of temperature and pH to ensure the stability and efficacy of the final product .

Industrial Production Methods: Industrial production of BSJ-03-123 involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: BSJ-03-123 primarily undergoes substitution reactions due to its complex structure. It can form ternary complexes with CDK6 and Cereblon, leading to the targeted degradation of CDK6 .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of BSJ-03-123 include DMSO, hydrochloric acid (HCl), and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed: The major product formed from the reactions involving BSJ-03-123 is the degraded form of CDK6, which is targeted for proteasomal degradation. This results in the inhibition of CDK6 activity and subsequent cell cycle arrest in cancer cells .

Scientific Research Applications

BSJ-03-123 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the degradation of specific proteins and the mechanisms of PROTACs . In biology, it is used to investigate the role of CDK6 in cell cycle regulation and its implications in cancer . In medicine, BSJ-03-123 is being explored as a potential therapeutic agent for the treatment of cancers that are dependent on CDK6 activity . Additionally, it has industrial applications in the development of new drugs and therapeutic strategies .

Comparison with Similar Compounds

BSJ-03-123 is unique in its selective degradation of CDK6 without affecting closely related proteins such as CDK4 . Similar compounds include other PROTACs that target different proteins or kinases, such as palbociclib-based degraders . BSJ-03-123 stands out due to its high selectivity and potency in degrading CDK6 .

List of Similar Compounds:- Palbociclib-based PROTACs

- Ribociclib-based PROTACs

- Abemaciclib-based PROTACs

Properties

IUPAC Name |

N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H56N10O11/c1-29-34-27-50-47(53-42(34)56(31-6-3-4-7-31)45(63)40(29)30(2)58)51-37-12-10-32(26-49-37)55-17-15-54(16-18-55)19-21-66-23-25-67-24-22-65-20-14-48-39(60)28-68-36-9-5-8-33-41(36)46(64)57(44(33)62)35-11-13-38(59)52-43(35)61/h5,8-10,12,26-27,31,35H,3-4,6-7,11,13-25,28H2,1-2H3,(H,48,60)(H,52,59,61)(H,49,50,51,53) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHCYAOYQIFNRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H56N10O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

937.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

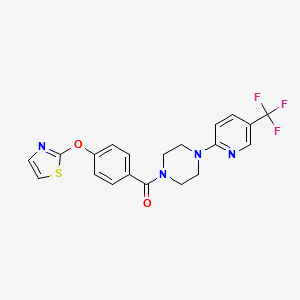

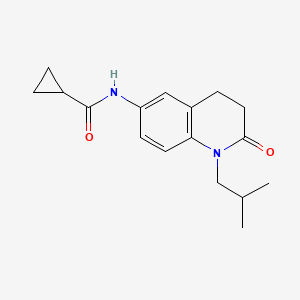

![1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2452043.png)

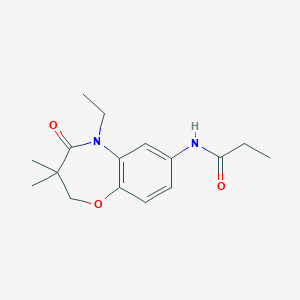

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2452052.png)

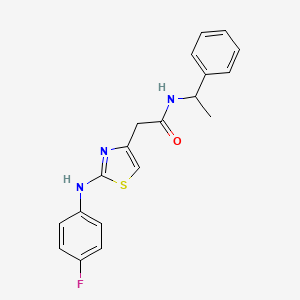

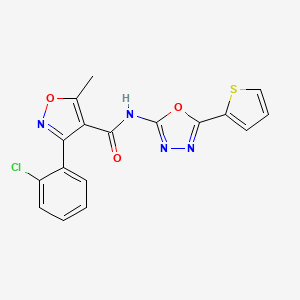

![2-((2-morpholino-2-oxoethyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452056.png)

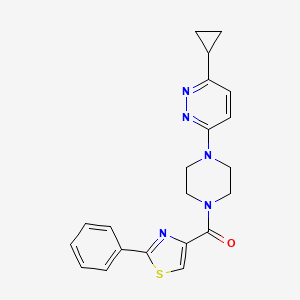

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2452059.png)